molecular formula C23H29N3O B7500729 5-HT7 agonist 2

5-HT7 agonist 2

Cat. No. B7500729
M. Wt: 363.5 g/mol
InChI Key: KQLDNWDJVNJTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 5-HT7 receptor is a type of serotonin receptor that is widely distributed throughout the central nervous system. The 5-HT7 agonist 2 is a synthetic compound that can selectively activate this receptor.

Mechanism of Action

The mechanism of action of 5-HT7 agonist 2 involves its binding to the 5-HT7 receptor. This receptor is coupled to a G protein, which activates a signaling pathway that leads to the release of neurotransmitters. The exact mechanism of action of 5-HT7 agonist 2 is still being investigated, but it is thought to modulate the activity of several neurotransmitter systems.
Biochemical and Physiological Effects
5-HT7 agonist 2 has been shown to have a range of biochemical and physiological effects. It can increase the release of acetylcholine, dopamine, and norepinephrine, which are all neurotransmitters involved in cognitive function. It can also reduce the release of glutamate, which is a neurotransmitter that can cause excitotoxicity in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-HT7 agonist 2 in lab experiments is its selectivity for the 5-HT7 receptor. This allows researchers to specifically target this receptor without affecting other serotonin receptors. However, one limitation is that the compound may have off-target effects that could confound the results of experiments.

Future Directions

There are several potential future directions for research on 5-HT7 agonist 2. One area of interest is in developing more selective compounds that can activate or inhibit the 5-HT7 receptor with greater specificity. Another area of interest is in investigating the potential therapeutic applications of 5-HT7 agonist 2 for a range of neurological and psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of 5-HT7 agonist 2 and its effects on neurotransmitter systems in the brain.
Conclusion
In conclusion, 5-HT7 agonist 2 is a synthetic compound that can selectively activate the 5-HT7 receptor. It has a range of potential therapeutic applications and has been extensively studied for its effects on the central nervous system. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 5-HT7 agonist 2 involves several steps. First, the starting material is reacted with a reagent to form an intermediate compound. This intermediate is then treated with another reagent to form the final product. The process is carefully controlled to ensure the purity and yield of the final product.

Scientific Research Applications

5-HT7 agonist 2 has been extensively studied for its potential therapeutic applications. It has been shown to have a range of effects on the central nervous system, including improving cognitive function, reducing anxiety, and enhancing memory. It has also been investigated as a potential treatment for depression and schizophrenia.

properties

IUPAC Name

4-[4-[(2-methoxy-5-propan-2-ylphenyl)methyl]piperazin-1-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c1-17(2)18-7-8-23(27-3)19(15-18)16-25-11-13-26(14-12-25)22-6-4-5-21-20(22)9-10-24-21/h4-10,15,17,24H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLDNWDJVNJTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-HT7 agonist 2

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